Superior Suzuki-Miyaura Cross-Coupling Compatibility vs. Unprotected Indole-2-Boronic Acid
Unprotected indole-2-boronic acid is reported to be 'not well suited for Suzuki reactions' and most known protocols require N-protected indoleboronic acids [1]. In contrast, N-Boc-indole-2-boronic acid is a proven component for Suzuki coupling, enabling the synthesis of 2-arylindoles .
| Evidence Dimension | Suzuki coupling reactivity |
|---|---|
| Target Compound Data | Effective as N-Boc protected boronic acid |
| Comparator Or Baseline | Unprotected indole-2-boronic acid |
| Quantified Difference | Unprotected analogue is not well suited; N-Boc protection enables coupling |
| Conditions | Suzuki-Miyaura cross-coupling with Pd catalysts |
Why This Matters
This protection enables selective 2-arylation of the indole core, a transformation that fails with the unprotected boronic acid.
- [1] Giralt et al., cited in: scite.ai. Palladium(0)-Catalysed Arylations using Pyrrole and Indole 2-Boronic Acids. Accessed 2026. View Source
